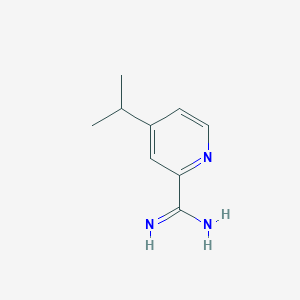
Deca-1,9-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deca-1,9-dien-3-one is an organic compound with the molecular formula C10H16O It is characterized by the presence of two double bonds located at the first and ninth positions of the decane chain, and a ketone group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Deca-1,9-dien-3-one can be synthesized through several methods. One common approach involves the cyclization of N-(3-bromopropyl) arylamine hydrohalides under specific conditions . Another method includes the preparation of spiro-[5:5]-unthis compound by heating a solution of potassium o-(bromopropyl) in t-butanol in a sealed tube at 170°C .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as mentioned above, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Deca-1,9-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in this compound can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using halogens like bromine (Br2) under controlled conditions.
Major Products Formed:
Oxidation: Epoxides or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Deca-1,9-dien-3-one has several applications in scientific research:
Biology: The compound’s derivatives have shown potential in biological studies, including anticancer research.
Medicine: Research into its derivatives has indicated potential antiviral and antibacterial activities.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Deca-1,9-dien-3-one and its derivatives exert their effects involves interactions with specific molecular targets and pathways. For instance, certain derivatives have been shown to bind to viral coat proteins, inhibiting viral replication . In antibacterial applications, the compound disrupts bacterial cell membranes, leading to cell death .
Comparación Con Compuestos Similares
1,9-Decadiene: Similar in structure but lacks the ketone group.
Spiro[4.5]deca-1,6,9-trien-8-one: Contains a spirocyclic structure with similar double bonds.
Triazole-spirodienone conjugates: These compounds have shown significant anticancer activity.
Uniqueness: Deca-1,9-dien-3-one is unique due to its specific placement of double bonds and the ketone group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its derivatives’ biological activities make it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C10H16O |
|---|---|
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
deca-1,9-dien-3-one |
InChI |
InChI=1S/C10H16O/c1-3-5-6-7-8-9-10(11)4-2/h3-4H,1-2,5-9H2 |
Clave InChI |
UPMWWXQYKWTGMN-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-one](/img/structure/B13673881.png)
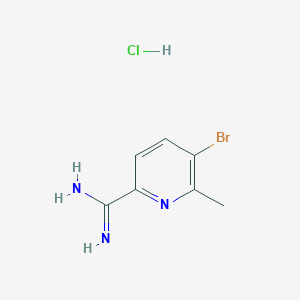
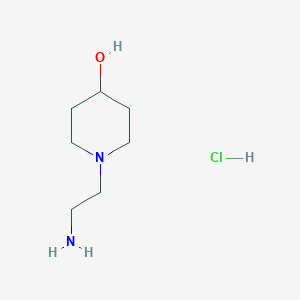
![4-Chloro-7-fluoro-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13673891.png)
![7-Fluorobenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13673905.png)
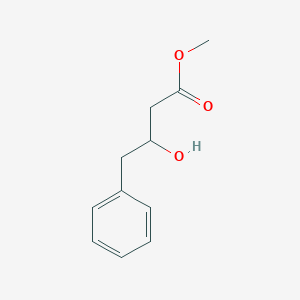
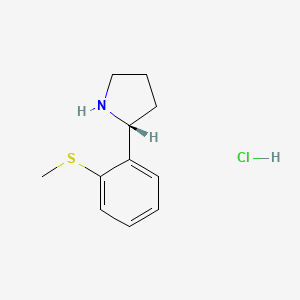
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate 5,5-dioxide](/img/structure/B13673914.png)
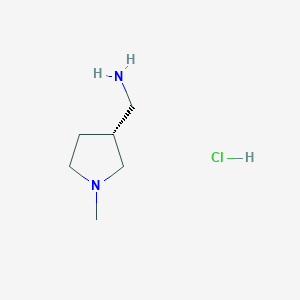
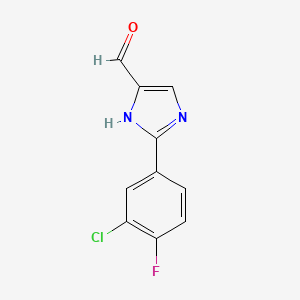

![7-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13673934.png)

